molecular formula C11H10Cl3NO2Si B1605056 (3-Phthalimidopropyl)trichlorosilane CAS No. 62641-06-9

(3-Phthalimidopropyl)trichlorosilane

Cat. No.: B1605056
CAS No.: 62641-06-9
M. Wt: 322.6 g/mol
InChI Key: JPPVZXBHRRERQZ-UHFFFAOYSA-N
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Description

(3-Phthalimidopropyl)trichlorosilane is a silane coupling agent characterized by a trichlorosilane group (-SiCl₃) attached to a propyl chain terminating in a phthalimide moiety. The phthalimide group (C₆H₄(CO)₂N-) confers unique chemical reactivity, enabling applications in surface modification, polymer synthesis, and biomaterial functionalization. The trichlorosilane group hydrolyzes in the presence of moisture, forming silanol (-SiOH) bonds that adhere to substrates like glass, metals, or polymers, while the phthalimide group provides sites for further chemical derivatization (e.g., nucleophilic substitutions or crosslinking reactions) .

This compound is particularly valuable in creating functionalized surfaces for sensors, chromatography, or composite materials, where the phthalimide’s aromatic structure enhances thermal stability and UV resistance compared to simpler alkylsilanes.

Properties

CAS No.

62641-06-9

Molecular Formula

C11H10Cl3NO2Si

Molecular Weight

322.6 g/mol

IUPAC Name

2-(3-trichlorosilylpropyl)isoindole-1,3-dione

InChI

InChI=1S/C11H10Cl3NO2Si/c12-18(13,14)7-3-6-15-10(16)8-4-1-2-5-9(8)11(15)17/h1-2,4-5H,3,6-7H2

InChI Key

JPPVZXBHRRERQZ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC[Si](Cl)(Cl)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC[Si](Cl)(Cl)Cl

Other CAS No.

62641-06-9

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural features and applications of (3-Phthalimidopropyl)trichlorosilane and analogous organosilanes:

Compound Name Molecular Formula Functional Groups Key Applications Reactivity Notes
This compound C₁₄H₁₃Cl₃N₂O₂Si -SiCl₃, phthalimide Surface functionalization, biosensors Phthalimide enables nucleophilic substitutions; high thermal stability
(3-Chloropropyl)trichlorosilane C₃H₆Cl₄Si -SiCl₃, -Cl (terminal) Microplastic agglomeration, coatings Lower flocculation efficacy due to steric hindrance from Cl
(3-Cyanopropyl)methyldichlorosilane C₅H₉Cl₂NSi -SiCl₂CH₃, -CN Hydrophobic coatings, adhesives Cyano group enhances polarity; dichloro substitution reduces crosslinking
Trifluoropropylmethyldichlorosilane C₄H₆Cl₂F₃Si -SiCl₂CH₃, -CF₃ Fluorophilic coatings, anti-fouling Fluorine imparts oil/water repellency; hydrolyzes slower than trichlorosilanes
(3-Acryloxypropyl)methyldichlorosilane C₇H₁₁Cl₂O₂Si -SiCl₂CH₃, acrylate Polymer composites, UV-curable resins Acrylate enables free-radical polymerization

Reactivity and Application-Specific Performance

Hydrolysis and Crosslinking
  • Trichlorosilanes (e.g., this compound) hydrolyze rapidly to form three silanol bonds, enabling strong substrate adhesion. In contrast, dichlorosilanes (e.g., Trifluoropropylmethyldichlorosilane) form fewer crosslinks, reducing surface durability but allowing controlled functionalization .
Thermal and Chemical Stability
  • Aromatic phthalimide derivatives exhibit superior thermal stability (decomposition >250°C) compared to aliphatic analogs like (3-Cyanopropyl)methyldichlorosilane (~200°C) .
  • Trifluoropropyl groups enhance chemical resistance to acids and solvents, whereas acrylate -functionalized silanes are prone to UV-induced polymerization .

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